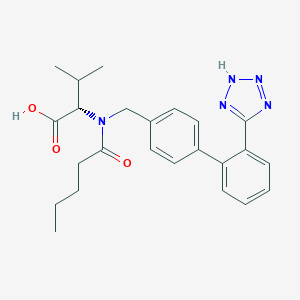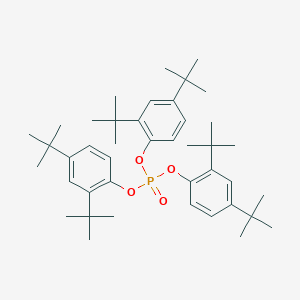
tris(2,4-di-tert-butylphenyl)phosphate
Descripción general
Descripción
El fosfato de tris(2,4-di-terc-butilfenil) es un compuesto organofosforado con la fórmula molecular C42H63O4P y un peso molecular de 662.92 g/mol . Este compuesto es conocido por su estabilidad y se utiliza ampliamente como antioxidante en diversas aplicaciones industriales, particularmente en la estabilización de polímeros .
Mecanismo De Acción
El mecanismo de acción del fosfato de tris(2,4-di-terc-butilfenil) implica su capacidad para inhibir la fosfolipasa A2 secretora (sPLA2), una enzima involucrada en la respuesta inflamatoria . Al unirse al sitio activo de la sPLA2, el compuesto evita que la enzima catalice la hidrólisis de los fosfolípidos, lo que reduce la producción de mediadores proinflamatorios .
Análisis Bioquímico
. .
Biochemical Properties
Tris(2,4-di-tert-butylphenyl)phosphate has been found to inhibit secretory phospholipase A2 (sPLA2), a group of enzymes that play a crucial role in the metabolism of phospholipids . The nature of this interaction is through molecular docking .
Cellular Effects
Its ability to inhibit sPLA2 suggests that it could influence cell function by modulating phospholipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to sPLA2, thereby inhibiting the enzyme’s activity . This interaction could potentially lead to changes in gene expression and other cellular processes due to the role of sPLA2 in phospholipid metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway of phospholipids due to its interaction with sPLA2
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del fosfato de tris(2,4-di-terc-butilfenil) típicamente implica la reacción de fosfato de fenilo con 2,4-di-terc-butilfenol. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión, a menudo utilizando un catalizador como el triclorofenol para facilitar la esterificación . El producto se purifica luego mediante extracción con solventes, cristalización por enfriamiento o destilación para lograr una alta pureza .
Métodos de Producción Industrial
En entornos industriales, la producción de fosfato de tris(2,4-di-terc-butilfenil) sigue rutas sintéticas similares pero a mayor escala. El proceso implica mezclar los reactivos en grandes reactores, manteniendo condiciones de reacción óptimas y empleando técnicas de purificación continua para garantizar una calidad de producto consistente .
Análisis De Reacciones Químicas
Tipos de Reacciones
El fosfato de tris(2,4-di-terc-butilfenil) experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo fosfato en otros grupos funcionales.
Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución con varios reactivos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Las reacciones se llevan a cabo típicamente bajo temperatura y presión controladas para garantizar la formación del producto deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de fosfatos con diferentes estados de oxidación, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos fenilo .
Aplicaciones Científicas De Investigación
El fosfato de tris(2,4-di-terc-butilfenil) tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Compuestos Similares
Fosfito de tris(2,4-di-terc-butilfenil): Similar en estructura pero contiene un grupo fosfito en lugar de un grupo fosfato.
Fosfato de bis(2,4-di-terc-butilfenil): Un compuesto relacionado con dos grupos fenilo en lugar de tres.
Singularidad
El fosfato de tris(2,4-di-terc-butilfenil) es único debido a su alta estabilidad y efectividad como antioxidante. Su capacidad para inhibir la sPLA2 también lo diferencia de otros compuestos similares, lo que lo convierte en un elemento valioso tanto en aplicaciones industriales como biomédicas .
Propiedades
IUPAC Name |
tris(2,4-ditert-butylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKHRTUXHLAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893779 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
95906-11-9 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95906-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,4-ditert-butylphenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32IRS6B46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



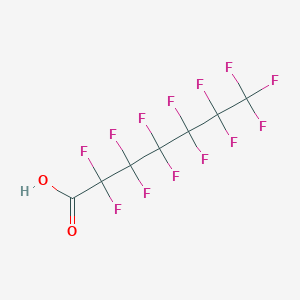



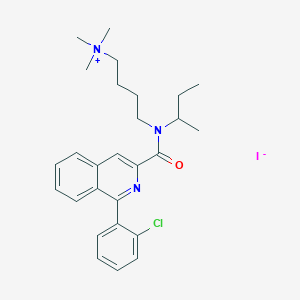
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
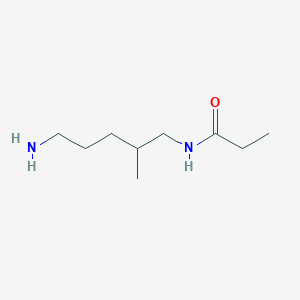

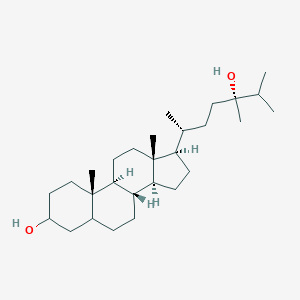
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
